
2-Butoxy-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-1,3,2-dioxaborinane: is an organoboron compound with the molecular formula C₇H₁₅BO₃ . It is a cyclic boronate ester, characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Butoxy-1,3,2-dioxaborinane typically involves the reaction of boric acid or boron trihalides with diols or polyols. One common method is the reaction of boric acid with 1,3-propanediol in the presence of butanol. The reaction proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Butoxy-1,3,2-dioxaborinane can undergo oxidation reactions to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of borohydrides, which are useful reducing agents in organic synthesis.
Substitution: The boron atom in this compound can be substituted with various nucleophiles, such as amines or alcohols, to form new boronate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: New boronate esters.
Scientific Research Applications
Chemistry:
2-Butoxy-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic molecules .
Biology and Medicine:
In biological research, boron-containing compounds like this compound are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. The compound’s ability to selectively accumulate in tumor cells makes it a promising candidate for targeted therapy .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of 2-Butoxy-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as an electron-deficient center, making it highly reactive towards nucleophilic attack. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the compound facilitates the formation of carbon-carbon bonds by acting as a boron source .
Comparison with Similar Compounds
- 2-Butoxy-4-methyl-1,3,2-dioxaborinane
- 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
- 2-Butoxy-1,3,2-dioxaborinane derivatives
Comparison:
Compared to its analogs, this compound exhibits unique reactivity due to the presence of the butoxy group, which can influence its solubility and stability. The compound’s cyclic structure also imparts distinct chemical properties, making it more suitable for specific applications in organic synthesis and materials science .
Q & A
Basic Research Questions
Q. How can 2-Butoxy-1,3,2-dioxaborinane derivatives be synthesized, and what purification methods are recommended?
- Synthesis : Derivatives like 2-phenyl-1,3,2-dioxaborinane are typically synthesized via condensation reactions between boronic acids and diols (e.g., 1,3-propanediol) under anhydrous conditions. For example, 2-phenyl-1,3,2-dioxaborinane is formed by reacting phenylboronic acid with 1,3-propanediol in toluene under reflux .
- Purification : Use vacuum distillation (e.g., boiling point ~106°C at 2 mmHg) or column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Monitor purity via 11B NMR or GC-MS .
Q. What safety protocols are critical when handling this compound derivatives in the lab?
- Handling : Use gloves, lab coats, and eye protection. Avoid inhalation of vapors by working in a fume hood.
- Storage : Keep containers tightly sealed in a dry, ventilated area away from ignition sources. Static electricity risks require grounding equipment during transfers .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- 11B NMR : Detects boron environments (δ ~25–35 ppm for trigonal boron in dioxaborinanes) .
- IR Spectroscopy : B-O stretching vibrations appear near 1,350–1,450 cm−1.
- GC-MS/LC-MS : Confirms molecular weight and purity .
Advanced Research Questions
Q. How does the electronic structure of this compound derivatives influence their reactivity in catalysis?
- Electronic Effects : The boron atom in dioxaborinanes is electron-deficient due to adjacent electronegative oxygen atoms. Electron-donating alkoxy groups (e.g., cyclohexyloxy) reduce boron acidity, stabilizing intermediates in catalytic cycles. In contrast, B-O-B linkages increase acidity, enhancing electrophilicity .
- Case Study : In nickel-catalyzed hydroalkylation, 2-phenyl-1,3,2-dioxaborinane acts as a Lewis acid, stabilizing transition states and improving yields (98% vs. 40% without boron reagents) .
Q. What experimental parameters optimize the photocatalytic hydroxylation of this compound derivatives?
- Key Variables :
- Kinetic Analysis : Monitor phenol formation via HPLC or 1H NMR. Reaction typically follows pseudo-first-order kinetics under excess boronate conditions .
Q. How do contradictory data on boron reagent efficiency in cross-coupling reactions arise, and how can they be resolved?
- Root Causes :
- Solvent Polarity : Non-polar solvents favor boronate stability but slow dissolution.
- Base Strength : Strong bases (e.g., KOtBu) deprotonate intermediates, but excess base degrades boronates .
- Resolution Strategy :
Use 11B NMR to track boron speciation during reactions.
Screen bases (e.g., KOtBu vs. LiOtBu) and solvents (toluene vs. THF) systematically .
Q. What mechanistic insights can be gained from studying this compound in nickel-catalyzed reactions?
- Proposed Mechanism :
Oxidative Addition : Nickel(0) inserts into the C–B bond of the dioxaborinane.
Transmetallation : Boron transfers to the nickel center, forming a Ni–B intermediate.
Reductive Elimination : Ni–B bond cleavage releases the product, regenerating the catalyst .
- Evidence :
- 11B NMR shows boron coordination shifts (δ ~10 ppm for Ni–B adducts).
- Control experiments confirm boronate’s role in stabilizing nickel intermediates .
Q. Methodological Notes
Properties
CAS No. |
1126-77-8 |
---|---|
Molecular Formula |
C7H15BO3 |
Molecular Weight |
158.01 g/mol |
IUPAC Name |
2-butoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO3/c1-2-3-5-9-8-10-6-4-7-11-8/h2-7H2,1H3 |
InChI Key |
QDELZAKJOLEFSO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.